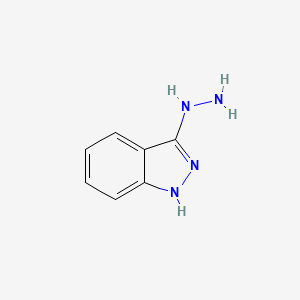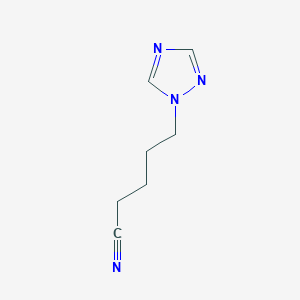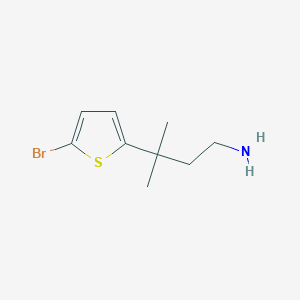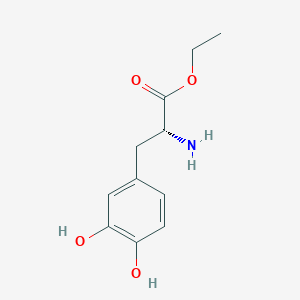
Ethyl (r)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate is a chemical compound with significant interest in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and contains both amino and hydroxyl functional groups, making it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate typically involves the esterification of 3,4-dihydroxyphenylalanine (DOPA) with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of protecting groups to shield the hydroxyl groups during the esterification process, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve energy efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Amides and esters.
Scientific Research Applications
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in neurotransmitter pathways and its potential neuroprotective effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases due to its antioxidant properties.
Industry: Utilized in the synthesis of polymers and other materials with specific functional properties
Mechanism of Action
The mechanism of action of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways:
Neurotransmitter Pathways: It can influence dopamine pathways by acting as a precursor or modulator.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylalanine (DOPA): A direct precursor with similar biological activity.
3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine with antioxidant properties.
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of hydroxyl groups .
Uniqueness
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate is unique due to its ester functional group, which enhances its solubility and bioavailability compared to its parent compound, DOPA. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m1/s1 |
InChI Key |
NULMGOSOSZBEQL-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


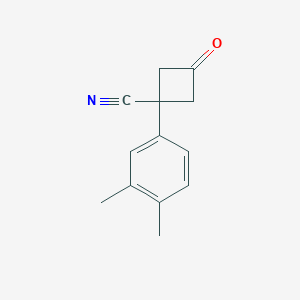



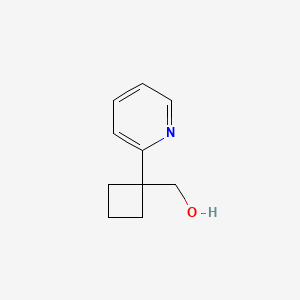



![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)

